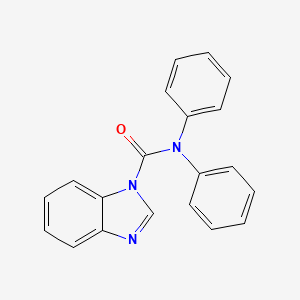

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

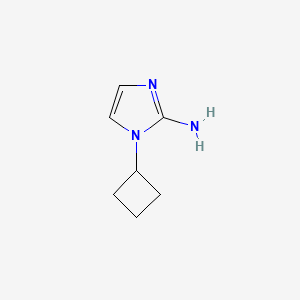

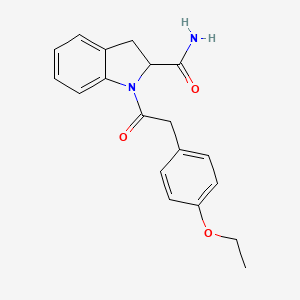

“N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole is a heterocyclic compound, consisting of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced . The process consisted of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Molecular Structure Analysis

The molecular formula of “N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is C20H15N3O. It contains a benzene ring fused with a five-membered imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activity

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor properties. Studies show that certain analogues exhibit higher activity than standard drugs against organisms like Klebsiella pneumonia and Escherichia coli. Additionally, some compounds demonstrated potent antitumor activity against human colon and cervical cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Palanisamy & Kumaresan, 2013).

Organic Synthesis

The compound and its derivatives have been utilized in the synthesis of polyamides through direct polycondensation methods. A novel activating agent, diphenyl 2,3-dihydro-2-oxo-3-benzothiazolyl phosphate, was used in the synthesis of polyamides from dicarboxylic acids and aromatic diamines. This method showcases the utility of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives in facilitating polymer synthesis, offering a route to high-performance materials with potential applications in various industries (Ueda, Kameyama, & Ikeda, 1987).

Materials Science

In the realm of materials science, derivatives of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide have been explored for their multi-functional smart fluorescent material properties. These materials exhibit sensitivity to external stimuli like heat, pressure, and vapor, which could be harnessed for data processing and sensing applications. The potential for rewritable data recording and sensing for low hydrostatic pressure, explosives, and pH changes opens new avenues for smart materials and environmental monitoring (Mei et al., 2016).

Eigenschaften

IUPAC Name |

N,N-diphenylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHBUYPYSHHFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)